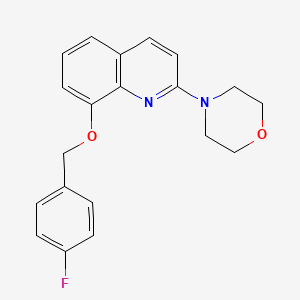

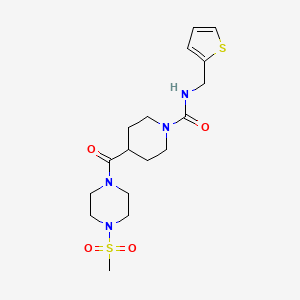

![molecular formula C24H23FN4O2S B2611139 N-cyclohexyl-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide CAS No. 536711-08-7](/img/structure/B2611139.png)

N-cyclohexyl-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclohexyl-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide” is a chemical compound with the molecular formula C24H23FN4O2S . It has an average mass of 450.528 Da and a monoisotopic mass of 450.152588 Da . This compound has been found to suppress the production of cytokines and oxygen radicals by human peripheral blood leukocytes in vitro .

Molecular Structure Analysis

The molecular structure of this compound is based on a pyrimido[5,4-b]indole core, which is a bicyclic system containing a pyrimidine ring fused with an indole ring . Attached to this core are a 4-fluorophenyl group, a sulfanylacetamide group, and a cyclohexyl group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 444.5 g/mol . It has a topological polar surface area of 103 Ų, indicating its polarity . The compound has a complexity of 736, as computed by Cactvs 3.4.8.18 .Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides). N-cyclohexyl-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide can serve as an organoboron reagent in SM coupling reactions. Here’s why it’s relevant:

- Applications : It participates in mild and functional group-tolerant reactions, making it valuable for constructing complex molecules. Researchers have used it in the synthesis of pharmaceuticals, natural products, and materials .

Anti-HIV-1 Activity

Indole derivatives, including compounds related to N-cyclohexyl-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide, have shown promise as anti-HIV agents. Molecular docking studies suggest potential interactions with viral proteins. Further investigation into its anti-HIV-1 activity could yield valuable insights .

PPAR Agonist Design

The compound’s structure contains an oxazolyl group, which is relevant for designing triple-acting PPARα, -γ, and -δ agonists. These agonists modulate peroxisome proliferator-activated receptors (PPARs), which play crucial roles in lipid metabolism, inflammation, and glucose homeostasis. Investigating its effects on PPARs could lead to novel therapeutic agents .

Catalytic Protodeboronation

Protodeboronation reactions involving boronic esters are essential in synthetic chemistry. N-cyclohexyl-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide could serve as a substrate in catalytic protodeboronation reactions, leading to valuable products .

Antimicrobial and Anticancer Potential

Derivatives of N-cyclohexyl-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide have been explored for their antimicrobial and anticancer properties. Efforts to combat drug resistance in pathogens and cancer cells have led to studies on these derivatives. Their pharmacological activities warrant further investigation .

properties

IUPAC Name |

N-cyclohexyl-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O2S/c25-15-10-12-17(13-11-15)29-23(31)22-21(18-8-4-5-9-19(18)27-22)28-24(29)32-14-20(30)26-16-6-2-1-3-7-16/h4-5,8-13,16,27H,1-3,6-7,14H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISZRSZLSLUSQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2611056.png)

![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2611057.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2611059.png)

![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2611069.png)

![5-(4-fluorophenyl)-7-methyl-4-[3-(trifluoromethyl)benzoyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B2611077.png)

![1-[(E)-2-(2-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea](/img/structure/B2611078.png)

![7-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2611079.png)